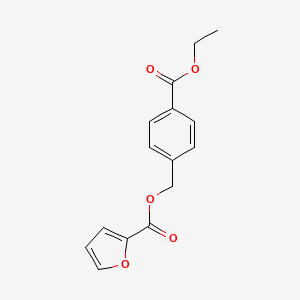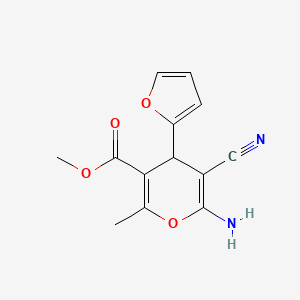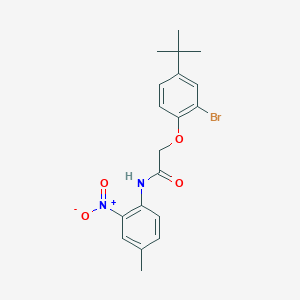
2-(2-bromo-4-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
概要
説明
2-(2-bromo-4-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is an organic compound characterized by its complex structure, which includes a brominated phenoxy group, a tert-butyl group, and a nitrophenylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide typically involves multiple steps:
Bromination: The starting material, 4-tert-butylphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-tert-butylphenol.
Etherification: The brominated phenol is then reacted with 2-chloroacetyl chloride in the presence of a base like potassium carbonate to form 2-(2-bromo-4-tert-butylphenoxy)acetyl chloride.
Amidation: Finally, the acetyl chloride derivative is reacted with 4-methyl-2-nitroaniline in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, automated synthesis, and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in the phenoxy group can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The tert-butyl group can be oxidized to a carboxylic acid under strong oxidative conditions, such as with potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Conversion of the nitro group to an amine.
Oxidation: Formation of carboxylic acids from the tert-butyl group.
科学的研究の応用
Chemistry
In chemistry, 2-(2-bromo-4-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it useful in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of the nitro and amide groups suggests it could interact with biological molecules, possibly serving as a lead compound in drug discovery.
Medicine
While specific medical applications may not be well-documented, compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. Further research could reveal similar uses for this compound.
Industry
In industry, this compound could be used in the development of specialty chemicals, including agrochemicals, dyes, and polymers. Its unique structure might impart desirable properties to these products, such as increased stability or specific reactivity.
作用機序
The mechanism of action for 2-(2-bromo-4-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitro group could undergo bioreduction to form reactive intermediates, while the amide linkage might facilitate binding to proteins or nucleic acids.
類似化合物との比較
Similar Compounds
2-(2-bromo-4-tert-butylphenoxy)-N-(4-chloro-2-nitrophenyl)acetamide: Similar structure but with a chloro group instead of a methyl group.
2-(2-bromo-4-tert-butylphenoxy)-N-(4-methyl-2-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The unique combination of a brominated phenoxy group, a tert-butyl group, and a nitrophenylacetamide moiety distinguishes 2-(2-bromo-4-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide from its analogs. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4/c1-12-5-7-15(16(9-12)22(24)25)21-18(23)11-26-17-8-6-13(10-14(17)20)19(2,3)4/h5-10H,11H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKLGFQEBZTLHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C(C)(C)C)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


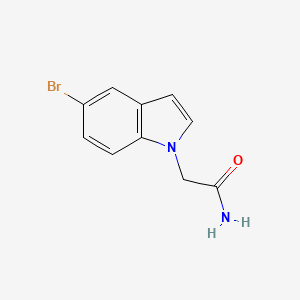
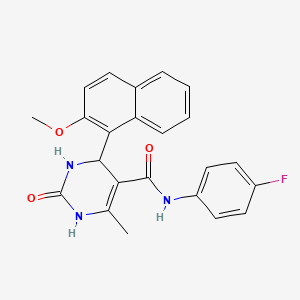
![N-(2-methoxy-4-nitrophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B4104487.png)
![1-(4-methylphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]phthalazine](/img/structure/B4104490.png)
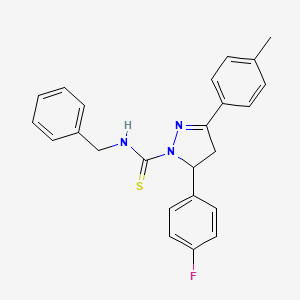
![1-(4-ethylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4104513.png)
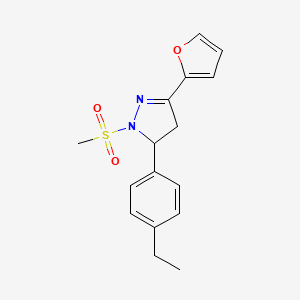
![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4104535.png)
![(5-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)methylamine](/img/structure/B4104556.png)
![N-(2-methyl-4-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4104568.png)
![4-(2-furyl)-7,7-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4104572.png)
![2-(4-methylphenyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4104575.png)
